molecular formula C12H16 B1618002 Naphthalene, 5-ethyl-1,2,3,4-tetrahydro- CAS No. 42775-75-7

Naphthalene, 5-ethyl-1,2,3,4-tetrahydro-

Cat. No. B1618002
CAS RN: 42775-75-7
M. Wt: 160.25 g/mol
InChI Key: WHCKFZOMBDMRLO-UHFFFAOYSA-N
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Description

“Naphthalene, 5-ethyl-1,2,3,4-tetrahydro-” is an organic compound with the molecular formula C12H16 . It is also known by other names such as 5-Ethyltetralin and 5-Ethyltetraline .


Molecular Structure Analysis

The molecular structure of “Naphthalene, 5-ethyl-1,2,3,4-tetrahydro-” can be represented by the InChI string: InChI=1S/C12H16/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h5,7-8H,2-4,6,9H2,1H3 . This indicates that the molecule consists of a naphthalene core with an ethyl group attached to the 5th carbon atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Naphthalenes : A method for synthesizing functionalized naphthalenes, including those with a 5-ethyl-1,2,3,4-tetrahydro- structure, has been developed using Pt-catalyzed intramolecular hydroarylation (Kang, Kim, Oh, & Lee, 2012).
  • Biodegradation Pathway of Naphthalene : Research indicates that 5,6,7,8-tetrahydro-2-naphthoic acid is a metabolite in the anaerobic degradation of naphthalene, suggesting a reduction reaction occurs at the unsubstituted ring (Zhang, Sullivan, & Young, 2004).
  • Ethylation of Naphthalene : Vapor phase ethylation of naphthalene with ethanol over molecular sieve catalysts has been explored, which might involve 5-ethyl-1,2,3,4-tetrahydro-naphthalene derivatives (Kamalakar et al., 2000).

Environmental and Material Science Applications

  • Anaerobic Degradation Studies : The anaerobic degradation of compounds like 1,2,3,4-tetrahydro-naphthalene in a sulfate-reducing environment indicates the formation of metabolites like 5,6,7,8-tetrahydro-2-naphthoic acid, suggesting similar metabolic pathways for bicyclic aromatic hydrocarbons (Annweiler, Michaelis, & Meckenstock, 2002).
  • Gas-Phase Reactions with Nitrate Radical : Studies on gas-phase reactions of alkylnaphthalenes, including derivatives of 5-ethyl-1,2,3,4-tetrahydro-naphthalene, with nitrate radicals have been conducted, which are significant in atmospheric chemistry (Phousongphouang & Arey, 2002).
  • Synthesis of Silicon-Based Drugs and Odorants : Novel building blocks for the synthesis of biologically active derivatives, including 5,8-disila-5,6,7,8-tetrahydronaphthalene, have been developed for applications in drug and odorant synthesis (Büttner, Nätscher, Burschka, & Tacke, 2007).

Organic Chemistry and Catalysis

  • Hydrogenation of Naphthylamine : Research on the hydrodenitrogenation of 1-naphthylamine over a NiMo/Al2O3 catalyst revealed the formation of 5,6,7,8-tetrahydro-1-naphthylamine among other products, highlighting a mechanism involving 1,2,3,4-tetrahydro-naphthylamine intermediates (Zhao, Czyzniewska, & Prins, 2003).

properties

IUPAC Name

5-ethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h5,7-8H,2-4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCKFZOMBDMRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871391
Record name naphthalene, 5-ethyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42775-75-7, 81598-29-0
Record name Naphthalene, 5-ethyl-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042775757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, ethyl-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081598290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naphthalene, 5-ethyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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